molecular formula C12H13NO2S B2671884 methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 949223-60-3

methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B2671884
CAS No.: 949223-60-3
M. Wt: 235.3
InChI Key: MOSNVAPCYVBPPH-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrrole moiety, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.

    Coupling with Thiophene: The pyrrole derivative is then coupled with a thiophene carboxylate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.

    Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

Properties

IUPAC Name

methyl 5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-7-6-10(16-11)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNVAPCYVBPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(S2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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